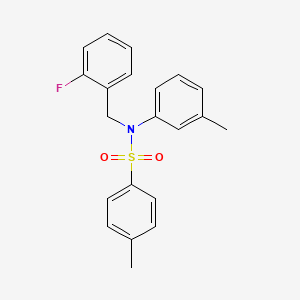![molecular formula C23H18ClN3OS B3508384 N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3508384.png)
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide
説明
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide, also known as CPI-136, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.
作用機序
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting BRD4, N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide disrupts the expression of genes that are critical for cancer cell survival and proliferation. This leads to the inhibition of cancer cell growth and sensitization to radiation therapy.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively inhibit the growth of cancer cells, with minimal effects on normal cells. Additionally, N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
実験室実験の利点と制限
One advantage of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide is its specificity for BRD4. This allows for selective inhibition of cancer cells, with minimal effects on normal cells. Additionally, N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. However, one limitation of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential use of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the development of more soluble analogs of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide could improve its efficacy in vivo. Finally, the investigation of the potential use of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide in other diseases, such as inflammatory and autoimmune diseases, could expand its therapeutic potential.
科学的研究の応用
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. Additionally, N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has been shown to inhibit the growth of cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3OS/c24-18-13-7-8-14-19(18)25-20(28)15-29-23-26-21(16-9-3-1-4-10-16)22(27-23)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBOKKTZGKNASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-dichloro-N-[4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3508302.png)
![3-chloro-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B3508309.png)

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3508318.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B3508333.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3508337.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3508344.png)
![N-(4-fluorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3508363.png)

![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B3508377.png)
![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3508380.png)
![ethyl [(4-benzyl-6,6-dimethyl-5-oxo-4,5,6,7-tetrahydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetate](/img/structure/B3508388.png)
![ethyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3508393.png)
![4-({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B3508411.png)